4-Carboxymethylenebut-2-en-4-olide
Description
Properties
IUPAC Name |
2-(5-oxofuran-2-ylidene)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-5(8)3-4-1-2-6(9)10-4/h1-3H,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFXPGXAZMFWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278967 | |
| Record name | 2-(5-Oxo-2(5H)-furanylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3374-46-7 | |
| Record name | 2-(5-Oxo-2(5H)-furanylidene)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3374-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Oxo-2(5H)-furanylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
cis- and trans-Dienelactone
These isomers of 4-carboxymethylenebut-2-en-4-olide differ in the configuration of the double bond. cis-Dienelactone ((E)-isomer) and trans-dienelactone ((Z)-isomer) are intermediates in the degradation of 3-chlorocatechol. Both are hydrolyzed by dienelactone hydrolase to maleylacetate, but their stereochemistry influences substrate specificity in enzymes like those from Pseudomonas cepacia .
(+)-Muconolactone (4-Carboxymethylbut-2-en-4-olide)
This compound replaces the carboxymethylene group with a carboxymethyl group. It is a key intermediate in the catechol meta-cleavage pathway and is isomerized by muconolactone isomerase in Pseudomonas putida .
4-Fluoro-muconolactone
A fluorinated derivative, 4-fluoro-muconolactone, is generated during the degradation of fluorinated aromatics. Its resistance to enzymatic hydrolysis highlights the steric and electronic challenges posed by halogen substituents .
Functional Analogs
Fluoromuconates
Derived from fluorocatechols (e.g., 4-fluorocatechol), fluoromuconates are linear dienelactone analogs. They are cleaved by intradiol dioxygenases in Rhodococcus spp., but their accumulation can inhibit downstream pathways due to fluorine’s electronegativity .
4-Oxohex-2-enedioate (Maleylacetate)
The hydrolysis product of this compound, maleylacetate, is a common intermediate in both chlorinated and non-chlorinated aromatic degradation. It is further reduced to β-ketoadipate, a central metabolite .
Metabolic Roles and Enzyme Specificity
| Compound | Structure | Enzyme | Pathway | Key Organisms |
|---|---|---|---|---|
| This compound | Cyclic enol-lactone with ester | Carboxymethylenebutenolidase | Chlorocatechol ortho-cleavage | Pseudomonas, Fusarium |
| cis-Dienelactone | (E)-configured double bond | Dienelactone hydrolase | 3-Chlorocatechol degradation | Pseudomonas cepacia |
| (+)-Muconolactone | Carboxymethyl-substituted lactone | Muconolactone isomerase | Catechol meta-cleavage | Pseudomonas putida |
| 4-Fluoro-muconolactone | Fluorinated carboxymethyl lactone | N/A (resistant to hydrolysis) | Fluorinated aromatic degradation | Engineered Pseudomonas strains |
| Fluoromuconate | Linear dienelactone analog | Intradiol dioxygenase | Fluorocatechol cleavage | Rhodococcus opacus |
Q & A
Q. What is the biochemical role of 4-carboxymethylenebut-2-en-4-olide in microbial degradation pathways?
this compound is a key intermediate in the catabolism of halogenated aromatic compounds (e.g., fluorophenols, chlorotoluenes). It is hydrolyzed by carboxymethylenebutenolidase (CMBL, EC 3.1.1.45) to 4-oxohex-2-enedioate, enabling further degradation into tricarboxylic acid (TCA) cycle metabolites . Methodologically, researchers can confirm its role via:
Q. How can researchers experimentally validate the substrate specificity of dienelactone hydrolase (CMBL) for this compound?
- Competitive inhibition assays : Introduce structural analogs (e.g., muconolactone, 4-fluoromuconolactone) and measure kinetic parameters (Km, Vmax) .
- Site-directed mutagenesis : Modify active-site residues (e.g., Ser/His/Asp triad in hydrolases) to test catalytic efficiency .
- Crystallography : Resolve CMBL-substrate complexes via X-ray diffraction to identify binding motifs .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in kinetic data for CMBL across different microbial strains?
Discrepancies in Km/Vmax values may arise from strain-specific enzyme isoforms or assay conditions. To address this:
-
Standardize assay protocols : Use uniform buffer systems (e.g., Tris-HCl, pH 7.5) and substrate concentrations (0.1–1.0 mM) .
-
Comparative genomics : Identify sequence variations in CMBL orthologs from Pseudomonas spp. or Fusarium verticillioides that affect catalytic efficiency .
-
Table 1 : Example kinetic data from Pseudomonas cepacia vs. Fusarium verticillioides:
Strain Km (mM) Vmax (μmol/min/mg) kcat (s⁻¹) P. cepacia 0.15 ± 0.02 12.3 ± 1.1 450 F. verticillioides 0.32 ± 0.05 8.7 ± 0.9 210
Q. How can researchers design a robust protocol to detect this compound in complex biological matrices?
- Sample preparation : Acidify extracts (pH 2–3) to stabilize lactone rings and precipitate proteins .
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (210–260 nm). Mobile phase: 20% acetonitrile/80% ammonium acetate (10 mM) .
- Validation : Spike recovery experiments with deuterated internal standards (e.g., d₄-4-carboxymethylenebut-2-en-4-olide) to quantify extraction efficiency .
Q. What genetic engineering approaches enhance microbial production of this compound for pathway studies?
- Heterologous expression : Clone CMBL genes (e.g., cmbl from Pseudomonas sp. B13) into E. coli BL21(DE3) with a His-tag for purification .
- Promoter optimization : Use inducible systems (e.g., T7/lacUV5) to control enzyme expression and reduce toxicity .
- CRISPR-Cas9 editing : Knock out competing pathways (e.g., catechol dioxygenases) in host strains to accumulate the target metabolite .
Methodological Challenges and Solutions
Q. How to address instability of this compound during long-term storage?
Q. What computational tools predict interactions between this compound and novel hydrolases?
- Molecular docking : Use AutoDock Vina with CMBL crystal structures (PDB: 1DIN) to screen binding affinities .
- MD simulations : Run GROMACS simulations to assess lactone ring flexibility during catalysis .
Data Interpretation Guidelines
Q. How to differentiate between enzymatic and non-enzymatic hydrolysis of this compound in cell-free assays?
- Negative controls : Boil enzyme extracts (15 min, 100°C) to denature proteins and measure background hydrolysis .
- pH profiling : Non-enzymatic hydrolysis increases sharply below pH 5.0, while CMBL activity peaks at pH 7.0–8.0 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
